3-Furyl-(4-methoxyphenyl)methanol
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Overview
Description
3-Furyl-(4-methoxyphenyl)methanol is an organic compound characterized by its molecular formula C₁₂H₁₂O₃. This compound features a furan ring fused to a benzene ring with a methoxy group (-OCH₃) at the para position and a hydroxymethyl group (-CH₂OH) attached to the furan ring. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(4-methoxyphenyl)methanol typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of 1,4-dihydroxybut-2-ene.
Benzene Derivative Preparation: The 4-methoxyphenyl group can be prepared by methylation of phenol using methyl iodide in the presence of a base.
Coupling Reaction: The furan and 4-methoxyphenyl groups are then coupled using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Furyl-(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: 3-Furyl-(4-methoxyphenyl)carboxylic acid
Reduction: this compound tetrahydrofuran derivative
Substitution: Various substituted this compound derivatives
Scientific Research Applications
3-Furyl-(4-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Furyl-(4-methoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Furyl-(4-methoxyphenyl)methanol is similar to other compounds containing furan and benzene rings, such as:
Furan-2-carboxaldehyde
4-Methoxybenzaldehyde
2-Furyl-4-methoxyphenol
Properties
IUPAC Name |
furan-3-yl-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKIEDIRHGKOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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